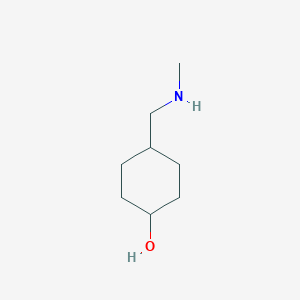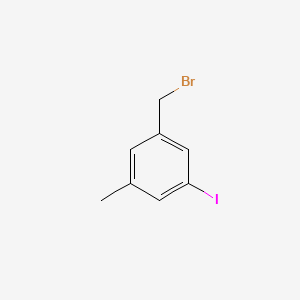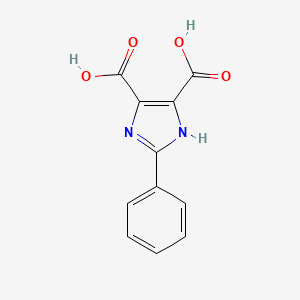
5-Isopropoxy-N-((1,2,3,4-tetrahydroisoquinolin-4-yl)methyl)pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isopropoxy-N-((1,2,3,4-tetrahydroisoquinolin-4-yl)methyl)pyridine-3-sulfonamide is a synthetic compound that belongs to the class of isoquinoline derivatives. Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines, are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropoxy-N-((1,2,3,4-tetrahydroisoquinolin-4-yl)methyl)pyridine-3-sulfonamide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Isopropoxy-N-((1,2,3,4-tetrahydroisoquinolin-4-yl)methyl)pyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: H2O2, TBHP
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 5-Isopropoxy-N-((1,2,3,4-tetrahydroisoquinolin-4-yl)methyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,3,4-Tetrahydroisoquinoline
- 1,4-Isoquinolinedione
- N-Benzyl-1,2,3,4-tetrahydroisoquinoline
Uniqueness
5-Isopropoxy-N-((1,2,3,4-tetrahydroisoquinolin-4-yl)methyl)pyridine-3-sulfonamide is unique due to its specific structural features, such as the isopropoxy group and the sulfonamide moiety. These features contribute to its distinct chemical properties and biological activities, setting it apart from other similar compounds .
Eigenschaften
Molekularformel |
C18H23N3O3S |
|---|---|
Molekulargewicht |
361.5 g/mol |
IUPAC-Name |
5-propan-2-yloxy-N-(1,2,3,4-tetrahydroisoquinolin-4-ylmethyl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C18H23N3O3S/c1-13(2)24-16-7-17(12-20-11-16)25(22,23)21-10-15-9-19-8-14-5-3-4-6-18(14)15/h3-7,11-13,15,19,21H,8-10H2,1-2H3 |
InChI-Schlüssel |
BLTLTPSIXFLMBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC(=CN=C1)S(=O)(=O)NCC2CNCC3=CC=CC=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-([2,2'-Bipyridine]-4,4'-diyl)diethanone](/img/structure/B12950439.png)
![7-(Benzyl(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12950444.png)
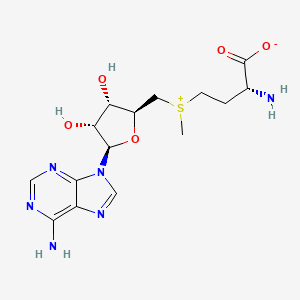


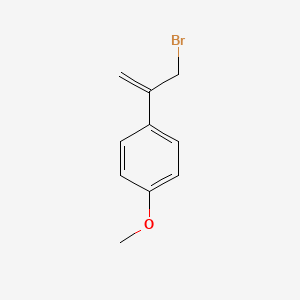

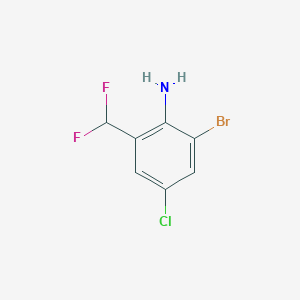
![4-Methylpyrazolo[1,5-a]pyridine](/img/structure/B12950476.png)
